molecular formula C8H10F3N3O2 B1518021 2,2,2-trifluoroethyl N-(1-ethyl-1H-pyrazol-4-yl)carbamate CAS No. 1156304-09-4

2,2,2-trifluoroethyl N-(1-ethyl-1H-pyrazol-4-yl)carbamate

Cat. No. B1518021
CAS RN: 1156304-09-4
M. Wt: 237.18 g/mol
InChI Key: DOMQBKMQXJNWPE-UHFFFAOYSA-N
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Description

“2,2,2-Trifluoroethyl N-(1-ethyl-1H-pyrazol-4-yl)carbamate” is a chemical compound with the molecular formula C8H10F3N3O2 and a molecular weight of 237.18 . It is used in various scientific applications, particularly in the fields of pharmaceuticals, agrochemicals, and materials science.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a carbamate group (N-CO-O) attached to a 1-ethyl-1H-pyrazol-4-yl group and a 2,2,2-trifluoroethyl group .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 240.1±40.0 °C and a predicted density of 1.39±0.1 g/cm3 . The pKa value is predicted to be 12.31±0.70 .

Scientific Research Applications

Antibacterial Applications

The compound's derivatives exhibit antibacterial activity, showcasing their potential in combating bacterial infections. A study detailed the synthesis of novel derivatives and evaluated their antibacterial potency, indicating their relevance in pharmaceutical research and potential therapeutic applications (Prasad, 2021).

Nematocidal Evaluation

Another significant application lies in the agricultural sector, where derivatives of the compound have been found to possess nematocidal activity. This suggests their utility in protecting crops from nematode pests, an essential aspect of maintaining agricultural productivity (Zhao et al., 2017).

Synthesis of Diverse Heterocycles

The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Studies have explored its use in synthesizing a wide array of trifluoromethyl heterocycles, highlighting its importance in organic synthesis and the potential development of new materials or drugs (Honey et al., 2012).

Development of Antimicrobial Agents

There's also research focusing on the development of antimicrobial agents using derivatives of this compound. The synthesis of new series and their evaluation for antimicrobial properties indicates their potential role in creating new treatments for infections (Bhat et al., 2016).

Future Directions

The unique properties of fluorine atoms and fluorine-containing groups have led to an increasing number of applications for fluorine-containing organic compounds . Therefore, “2,2,2-Trifluoroethyl N-(1-ethyl-1H-pyrazol-4-yl)carbamate” and similar compounds may continue to be of interest in various fields, particularly in the development of new drugs .

properties

IUPAC Name

2,2,2-trifluoroethyl N-(1-ethylpyrazol-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3O2/c1-2-14-4-6(3-12-14)13-7(15)16-5-8(9,10)11/h3-4H,2,5H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMQBKMQXJNWPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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